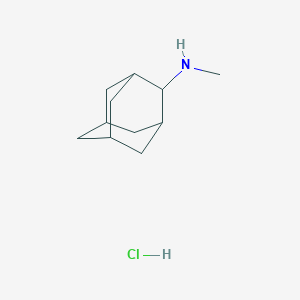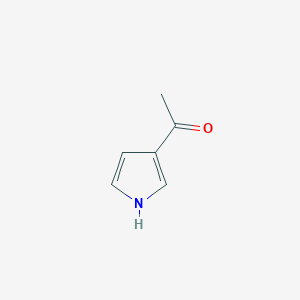
Potassium 4-aminosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminosalicylate potassium, also known as potassium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an anti-mycobacterial agent in the treatment of tuberculosis. The compound is known for its ability to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and multiplication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminosalicylate potassium can be synthesized through various methods. One common method involves the gas phase catalytic carboxylation of p-acetaminophenol with carbon dioxide in the presence of a basic compound and a catalyst. This reaction is carried out at a temperature of 150°C to 220°C and a pressure of 0.5 to 5.0 MPa . The crude product is then separated and acidified to obtain 5-aminosalicylic acid, which is subsequently converted to its potassium salt.
Industrial Production Methods
The industrial production of aminosalicylate potassium typically involves large-scale synthesis using the aforementioned gas phase catalytic carboxylation method. This process is favored due to its high yield, good selectivity, and minimal waste production .
Chemical Reactions Analysis
Types of Reactions
Aminosalicylate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Aminosalicylate potassium can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Aminosalicylate potassium has a wide range of scientific research applications:
Mechanism of Action
Aminosalicylate potassium exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, thereby preventing the formation of folic acid. This inhibition leads to a decrease in bacterial growth and multiplication . Additionally, the compound has been shown to inhibit the onset of bacterial resistance to other anti-tuberculosis drugs such as isoniazid .
Comparison with Similar Compounds
Aminosalicylate potassium is similar to other aminosalicylates, such as sodium aminosalicylate and calcium aminosalicylate. it is unique in its potassium salt form, which offers better solubility and bioavailability compared to its sodium and calcium counterparts . Other similar compounds include:
- Sodium aminosalicylate
- Calcium aminosalicylate
- Magnesium aminosalicylate
These compounds share similar mechanisms of action but differ in their solubility, bioavailability, and side effect profiles .
Properties
CAS No. |
133-09-5 |
|---|---|
Molecular Formula |
C7H7KNO3 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
potassium;4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChI Key |
CDLODIXNTFPTEN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[K] |
Key on ui other cas no. |
133-09-5 |
Pictograms |
Irritant |
Related CAS |
65-49-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


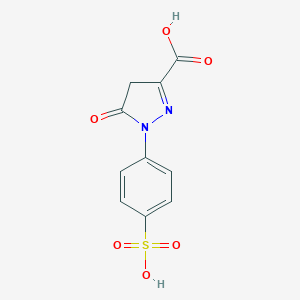


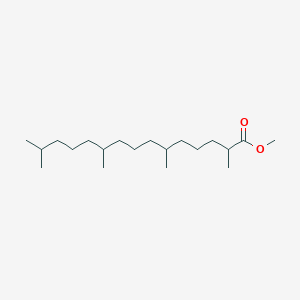


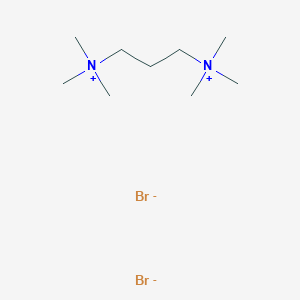
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
